N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy, fluorophenyl, sulfonyl, and anilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Acetamide Backbone: This step involves the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(N-phenylsulfonyl-4-methylanilino)acetamide: Lacks the fluorine atom.
N-(3,4-dimethoxyphenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide: Contains a chlorine atom instead of fluorine.
N-(3,4-dimethoxyphenyl)-2-(N-(4-bromophenyl)sulfonyl-4-methylanilino)acetamide: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-16-4-9-19(10-5-16)26(32(28,29)20-11-6-17(24)7-12-20)15-23(27)25-18-8-13-21(30-2)22(14-18)31-3/h4-14H,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDMFDIOOZSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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